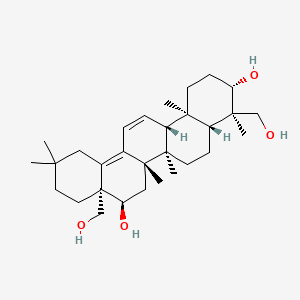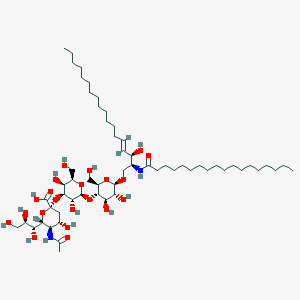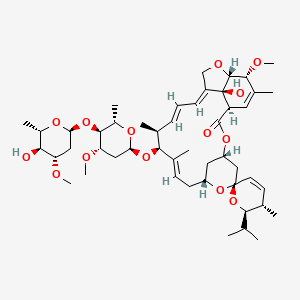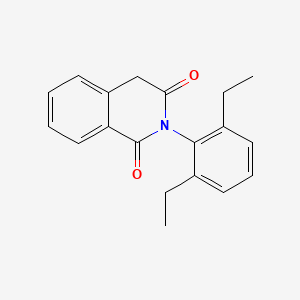
Saikogenin D
Vue d'ensemble
Description
Saikogenin D is a compound isolated from Bupleurum chinense and has anti-inflammatory effects . It activates epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites secondarily inhibit prostaglandin E2 (PGE2) production .
Synthesis Analysis
This compound is isolated from Bupleurum chinense . It’s not synthesized but extracted from natural sources. The exact process of extraction is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of this compound is C30H48O4 . Its molecular weight is 472.7 . The structure contains 9 defined stereocenters .Chemical Reactions Analysis
This compound activates epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit prostaglandin E2 (PGE2) production .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 472.7 and a molecular formula of C30H48O4 . More specific properties such as solubility and stability are not detailed in the available resources.Applications De Recherche Scientifique
1. Potential in Treating Major Depressive Disorder
Saikogenin G, a metabolite related to Saikogenin D, has been studied for its potential in treating Major Depressive Disorder (MDD). Network pharmacology methods revealed that Saikogenin G exhibits good drug-like properties and may treat MDD by regulating inflammation, energy metabolism, monoamine neurotransmitters, neuroplasticity, and phosphocreatine-creatine kinase circuits (Hu, Wang, Zhao, & Cai, 2022).
2. Ameliorating Learning and Memory Impairment
Saikogenin F, from Bupleurum smithii, which is chemically related to this compound, was found to ameliorate learning and memory impairment in an Alzheimer’s Disease mouse model. This effect is achieved through its anti-inflammatory properties, as demonstrated by reduced concentrations of inflammatory factors in the hippocampal tissue of treated mice (Chen et al., 2022).
3. In Vitro Metabolism Studies
In vitro studies on the metabolism of saikogenins, including this compound, provide insights into their metabolic stability and pathways. These studies help understand the pharmacokinetics and pharmacodynamics of saikogenins, aiding in the development of therapeutic applications (Xue et al., 2019).
4. Anti-Cancer Properties
Research on the anti-cancer effects of prosaikogenin and saikogenin, including this compound, suggests potential therapeutic applications in cancer treatment. These compounds, derived from Bupleurum falcatum L., showed marked inhibition of cancer cell line growth, indicating their potential as anti-cancer agents (Lee et al., 2022).
Mécanisme D'action
Target of Action
Saikogenin D, a triterpene saponin, primarily targets epoxygenases . Epoxygenases are enzymes that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites play a crucial role in the anti-inflammatory mechanism of this compound .
Mode of Action
This compound activates epoxygenases, which rapidly convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This dual effect of this compound results in an inhibition of PGE2 production without a direct inhibition of cyclooxygenase activity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of arachidonic acid . Arachidonic acid is converted to epoxyeicosanoids and dihydroxyeicosatrienoic acids by the action of epoxygenases . These metabolites then inhibit the production of PGE2, thereby modulating the inflammatory response .
Pharmacokinetics
It is known that this compound has the potential to alter the pharmacokinetics of some drugs due to its influence on cytochrome p450 enzymes and p-glycoprotein . The oral bioavailability and actual pharmacodynamic substances in vivo of this compound are still controversial .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of PGE2 production, which is a key mediator of inflammation . This results in anti-inflammatory effects . Additionally, this compound causes an elevation of intracellular free calcium ion concentration .
Action Environment
The synthesis and accumulation of saikosaponins, including this compound, are strongly influenced by environmental conditions such as drought, fertility, and light deficiency . These factors can significantly impact the action, efficacy, and stability of this compound .
Safety and Hazards
Orientations Futures
While Saikogenin D has shown promising anti-inflammatory effects, more research is needed, especially in vivo antitumor effects and pharmacokinetics of the compound . Further investigations and screenings are required to explore other Bupleurum species, to evaluate the clinical safety and possible interactions with other drugs or herbs .
Propriétés
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-IULQVHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?
A1: this compound indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, this compound appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].
Q2: How does this compound impact intracellular calcium levels?
A2: this compound elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].
Q3: What is the structural difference between this compound and its precursor, Prothis compound?
A3: Prothis compound is a glycoside of this compound. This means that this compound represents the aglycone structure, while Prothis compound has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].
Q4: Is this compound the only bioactive compound found in Bupleurum chinense roots?
A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to this compound, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].
Q5: Does the presence of a sugar moiety impact the biological activity of this compound?
A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of this compound and its derivatives. For instance, while this compound itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prothis compound, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].
Q6: What analytical techniques are used to quantify this compound and related compounds?
A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of this compound and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].
Q7: Has this compound been tested in any animal models of disease?
A7: Yes, this compound has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that this compound can activate these immune cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)


![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)
![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)
![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)



